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molecular formula C18H25NO4 B8641312 Diethyl 1-benzylpiperidine-4,4-dicarboxylate

Diethyl 1-benzylpiperidine-4,4-dicarboxylate

Cat. No. B8641312
M. Wt: 319.4 g/mol
InChI Key: WLHCXWFCGBOSSY-UHFFFAOYSA-N
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Patent
US08809539B2

Procedure details

To a solution of benzylpiperidine-4,4-dicarboxylic acid diethyl ester (21.5 g, 0.067 mol) in ethanol (300 mL) is added 5% Pd/C (25 g, 50% wet). The reaction mixture is stirred under 40 psi pressure of hydrogen for 3 hrs, then filtered through a celite bed and the filtrate is concentrated to give a crude viscous liquid which is purified by column chromatography (silica gel 230-400 mesh, methanol:dichloromethane 10:90) to furnish piperidine-4,4-dicarboxylic acid diethyl ester as pale yellow liquid.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
25 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1([C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH2:11][CH2:10][N:9](CC2C=CC=CC=2)[CH2:8][CH2:7]1)=[O:5])[CH3:2].[H][H]>C(O)C.[Pd]>[CH2:1]([O:3][C:4]([C:6]1([C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
21.5 g
Type
reactant
Smiles
C(C)OC(=O)C1(CCN(CC1)CC1=CC=CC=C1)C(=O)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
25 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a celite bed
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude viscous liquid which
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography (silica gel 230-400 mesh, methanol:dichloromethane 10:90)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1(CCNCC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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